molecular formula C15H15Cl2N3O3S B2517808 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one CAS No. 2194846-71-2

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one

Cat. No. B2517808
CAS RN: 2194846-71-2
M. Wt: 388.26
InChI Key: KFRCVKVQYPPZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C15H15Cl2N3O3S and its molecular weight is 388.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Thiadiazole derivatives have been explored for their potential as corrosion inhibitors. Studies involving quantum chemical and molecular dynamics simulation suggest that thiadiazole derivatives can effectively inhibit the corrosion of iron metal. These simulations provide insights into the interaction strengths between metal surfaces and thiadiazole molecules, which are crucial for developing new corrosion inhibitors (Kaya et al., 2016).

Synthesis of Thiadiazoles

Research into the reactions of dihalogenoethanone oximes with tetrasulfur tetranitride has provided a method for synthesizing 3-aryl-4-halogeno-1,2,5-thiadiazoles. These reactions underscore the versatility of thiadiazole derivatives in chemical synthesis and their potential applications in various fields, including materials science and pharmaceutical chemistry (Yoon, Cho, & Kim, 1998).

Antibacterial Screening

Thiadiazole derivatives have also been screened for antibacterial activity. The synthesis of novel thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus has led to compounds with moderate activity against bacteria such as Bacillus Subtilis and Escherichia Coli. This research highlights the potential of thiadiazole derivatives in the development of new antibacterial agents (Deshmukh et al., 2017).

Anti-arrhythmic Activity

Piperidine-based thiadiazole derivatives have been investigated for their anti-arrhythmic activity. The synthesis and pharmacological evaluation of these compounds indicate significant potential in the treatment of arrhythmias. This research contributes to the understanding of the medicinal applications of thiadiazole derivatives (Abdel‐Aziz et al., 2009).

Heterocyclic Synthesis

Thiadiazole derivatives are key intermediates in the synthesis of heterocyclic compounds. Studies on the preparation of non-ionic surfactants containing thiadiazole along with piperidine and piperazine indicate their utility in creating compounds with potential applications in surface science and microbiology (Abdelmajeid et al., 2017).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c16-10-1-2-13(12(17)7-10)22-8-14(21)20-5-3-11(4-6-20)23-15-19-18-9-24-15/h1-2,7,9,11H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRCVKVQYPPZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.